molecular formula C12H14N2O2 B8325270 1-Tert-butyl-1,2,3,4-tetrahydro-2,3-dioxoquinoxaline

1-Tert-butyl-1,2,3,4-tetrahydro-2,3-dioxoquinoxaline

Cat. No. B8325270
M. Wt: 218.25 g/mol
InChI Key: FXDQDXHXTKKZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04999353

Procedure details

Ethyl 5-tert-butyl-4,5-dihydro-4-oxo-imidazo[1,5-a]quinoxaline-3-carboxylate, m.p. 289°-290° C. by reaction between ethyl isocyanoacetate and 1-tert-butyl-1,2,3,4-tetrahydro-2,3-dioxoquinoxaline
Name
Ethyl 5-tert-butyl-4,5-dihydro-4-oxo-imidazo[1,5-a]quinoxaline-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:5]1[C:14]2[C:9](=CC=CC=2)[N:8]2[CH:15]=N[C:17]([C:18](OCC)=O)=[C:7]2[C:6]1=[O:23])(C)(C)C.[N+:24](CC(OCC)=O)#[C-].[C:32]([N:36]1[C:45]2[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=2)[NH:39][C:38](=O)[C:37]1=[O:47])([CH3:35])([CH3:34])[CH3:33]>>[C:32]([N:36]1[C:45]2[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=2)[N:39]2[CH:15]=[N:8][C:9]([C:14]3[N:5]=[C:6]([CH:7]4[CH2:17][CH2:18]4)[O:23][N:24]=3)=[C:38]2[C:37]1=[O:47])([CH3:35])([CH3:34])[CH3:33]

Inputs

Step One
Name
Ethyl 5-tert-butyl-4,5-dihydro-4-oxo-imidazo[1,5-a]quinoxaline-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1C(C=2N(C3=CC=CC=C13)C=NC2C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1C(C(NC2=CC=CC=C12)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)N1C(C=2N(C3=CC=CC=C13)C=NC2C2=NOC(=N2)C2CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.